molecular formula C11H12OS B8606188 5,8-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

5,8-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No. B8606188
M. Wt: 192.28 g/mol
InChI Key: VKRLNXMTLHGMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05985799

Procedure details

530 mL of concentrated sulfuric acid was added to 24.91 g (0.119 mol) of the title compound of Step A while being cooled with an acetone/ice bath. The ice bath was removed, the mixture stirred for 1 hr and was then poured over crushed ice. The aqueous layer was extracted with a 1:9 mixture of diethyl ether:hexane (6×500 mL), dried (MgSO4), filtered, and evaporated to dryness to yield 11.75 g of the title compound of Step B as an oil. 1H NMR (CDCl3): δ2.3 (s,3H), 2.6 (s,3H), 2.97 (m,2H), 3.2 (m,2H), 6.9-7.1 (m,2H).
Quantity
24.91 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9][CH2:10][CH2:11][C:12]([OH:14])=O>S(=O)(=O)(O)O>[CH3:8][C:5]1[C:4]2[C:12](=[O:14])[CH2:11][CH2:10][S:9][C:3]=2[C:2]([CH3:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
24.91 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)SCCC(=O)O
Name
Quantity
530 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with an acetone/ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with a 1:9 mixture of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane (6×500 mL), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C2=C1C(CCS2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.75 g
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.